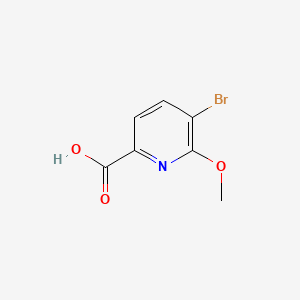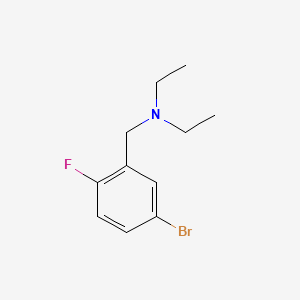
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol is a complex organic compound that features a benzodioxole ring fused with a tetrahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the Tetrahydroisoquinoline Moiety: This step often involves the Pomeranz–Fritsch–Bobbitt cyclization, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole ring with the tetrahydroisoquinoline moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, reduced tetrahydroisoquinoline derivatives, and various substituted benzodioxole compounds .
科学研究应用
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the development of novel materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets:
Molecular Targets: It binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and neuroprotection.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)acetic acid: This compound shares a similar tetrahydroisoquinoline core but differs in its functional groups.
4-[(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]phenol: Another related compound with a phenol group instead of a benzodioxole ring.
Uniqueness
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol is unique due to its benzodioxole ring, which imparts distinct chemical properties and potential biological activities not found in its analogs .
属性
CAS 编号 |
1296674-41-3 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.3 |
IUPAC 名称 |
6-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C16H15NO3/c18-13-8-15-14(19-9-20-15)7-12(13)16-11-4-2-1-3-10(11)5-6-17-16/h1-4,7-8,16-18H,5-6,9H2 |
InChI 键 |
HVIMXNIMEPZROS-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=CC=CC=C21)C3=CC4=C(C=C3O)OCO4 |
同义词 |
6-(1,2,3,4-Tetrahydro-1-isoquinolinyl)-1,3-benzodioxol-5-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


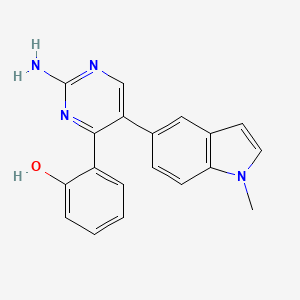
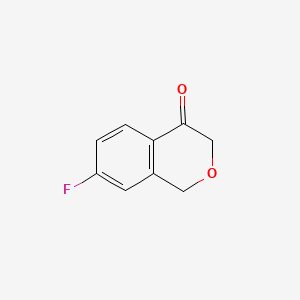
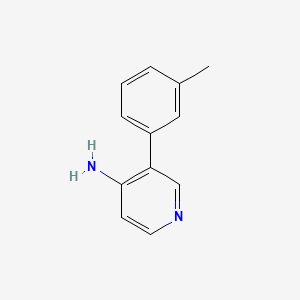
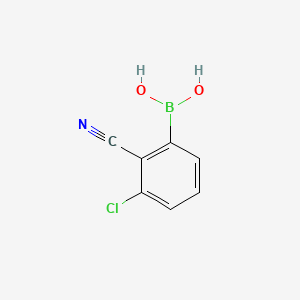
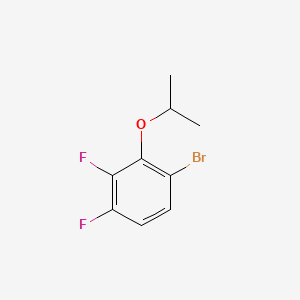
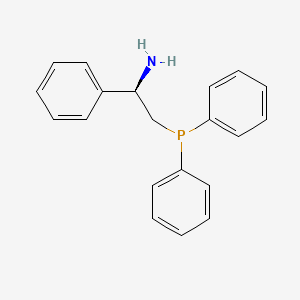
![3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B596463.png)
![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)
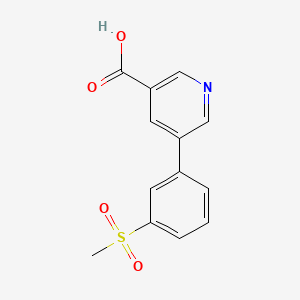
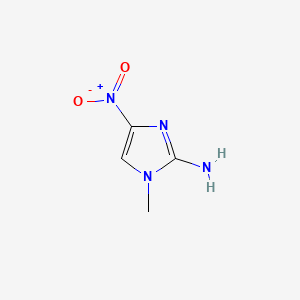
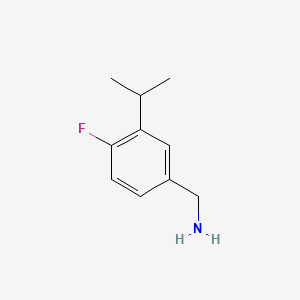
![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)
